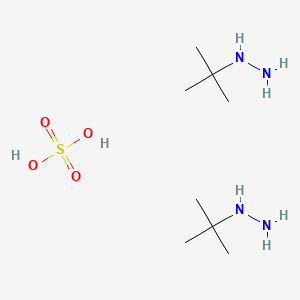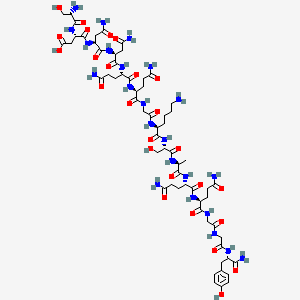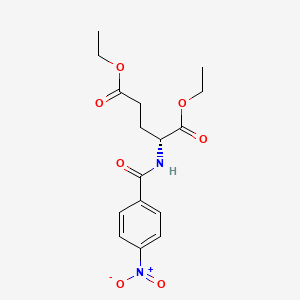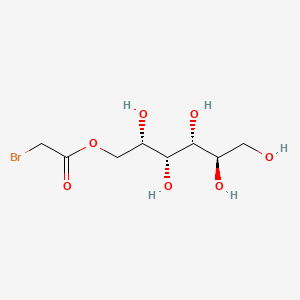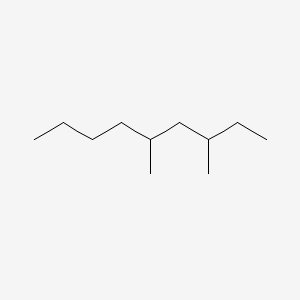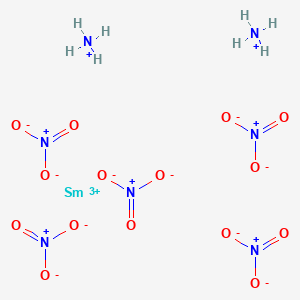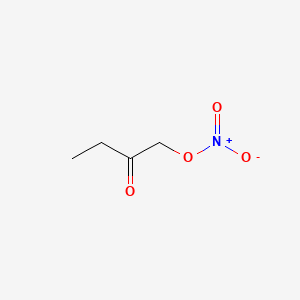
2-Oxobutyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxobutyl nitrate is an organic nitrate ester, characterized by the presence of a nitrate group attached to a butyl chain with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxobutyl nitrate typically involves the nitration of butyl ketones. One common method is the reaction of butyl ketone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of nitrate esters, including this compound, often employs continuous nitration processes. These processes utilize mixed nitric and sulfuric acids as nitrating agents. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions and to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxobutyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate group can yield amines or alcohols.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted butyl ketones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Oxobutyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitric oxide donors.
Medicine: Explored for its potential use in drug development, particularly in cardiovascular treatments due to its nitrate group.
Industry: Utilized in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-oxobutyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. The nitrate group is metabolized to release NO, which then activates guanylate cyclase in vascular smooth muscle cells. This activation increases cyclic guanosine monophosphate (cGMP) levels, leading to relaxation of the smooth muscles and vasodilation. This mechanism is similar to other organic nitrates used in medical treatments .
Vergleich Mit ähnlichen Verbindungen
Glyceryl trinitrate: Another organic nitrate ester used in medical treatments.
Isosorbide dinitrate: Used for its vasodilatory effects in cardiovascular diseases.
Pentaerythritol tetranitrate: Known for its use in explosives and medical applications.
Uniqueness: 2-Oxobutyl nitrate is unique due to its specific structure, which combines a nitrate ester with a ketone functional group.
Eigenschaften
CAS-Nummer |
138779-12-1 |
|---|---|
Molekularformel |
C4H7NO4 |
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
2-oxobutyl nitrate |
InChI |
InChI=1S/C4H7NO4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3 |
InChI-Schlüssel |
OVISQPFXRZOZFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






